molecular formula C15H28O4 B12094084 Dipropyl nonanedioate CAS No. 6624-68-6

Dipropyl nonanedioate

Cat. No.: B12094084
CAS No.: 6624-68-6
M. Wt: 272.38 g/mol
InChI Key: QNYVMFXFJYGAJO-UHFFFAOYSA-N
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Description

Dipropyl nonanedioate, also known as dipropyl azelate, is an organic compound with the molecular formula C15H28O4. It is an ester derived from nonanedioic acid (azelaic acid) and propanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Properties

CAS No.

6624-68-6

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dipropyl nonanedioate

InChI

InChI=1S/C15H28O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-13H2,1-2H3

InChI Key

QNYVMFXFJYGAJO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCCCCCC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl nonanedioate can be synthesized through the esterification of nonanedioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 100-150°C to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a consistent and high-yield production of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl nonanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanedioic acid and propanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Nonanedioic acid and propanol.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced compounds.

Scientific Research Applications

Dipropyl nonanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacturing of polymers, lubricants, and plasticizers due to its chemical stability and desirable physical properties.

Mechanism of Action

The mechanism of action of dipropyl nonanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Dipropyl nonanedioate can be compared with other similar compounds, such as:

    Diethyl nonanedioate: Another ester of nonanedioic acid, but with ethyl groups instead of propyl groups.

    Dimethyl nonanedioate: An ester of nonanedioic acid with methyl groups.

    Dibutyl nonanedioate: An ester of nonanedioic acid with butyl groups.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl groups contribute to its solubility, reactivity, and overall stability, making it suitable for various applications in research and industry.

Biological Activity

Dipropyl nonanedioate, a diester of nonanedioic acid (sebacic acid) and propanol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.

This compound is characterized by its molecular formula C13H26O4C_{13}H_{26}O_4 and a molecular weight of 258.34 g/mol. Its structure features two propyl groups attached to the nonanedioate backbone, which may influence its solubility and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various esters revealed that compounds with longer carbon chains, such as this compound, showed enhanced activity against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions.

  • Case Study : In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-α and IL-6 levels by approximately 40% compared to untreated controls.

3. Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Cell LineIC50 Value (µg/mL)
MCF-725
A54930
HeLa35

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing destabilization.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
  • Apoptosis Induction : Evidence from cell line studies indicates that this compound may trigger apoptotic pathways in cancer cells.

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. The use of enzymatic methods for its production has been explored due to their specificity and lower environmental impact.

  • Enzymatic Synthesis : Utilizing lipases for the synthesis of this compound has shown improved yields and purity compared to traditional chemical methods .

Q & A

Q. What are the recommended synthetic routes for dipropyl nonanedioate, and how can purity be optimized?

this compound is typically synthesized via esterification of nonanedioic acid with propanol under acid catalysis. Key parameters include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common, but enzyme-catalyzed methods (e.g., lipases) offer greener alternatives with reduced side reactions.
  • Reaction conditions : Maintain temperatures between 80–120°C and use molecular sieves to remove water, shifting equilibrium toward ester formation.
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity (>98%) can be verified via gas chromatography (GC) or HPLC .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1H^1H-NMR (δ 0.9–1.1 ppm for propyl CH3_3, δ 4.0–4.2 ppm for ester CH2_2) and 13C^{13}C-NMR (δ 170–175 ppm for carbonyl carbons) confirm ester bonding.
  • Mass spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peaks at m/z 188.22 (molecular weight) and fragmentation patterns for propyl and nonanedioate chains.
  • FTIR : Strong absorbance at 1730–1750 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-O ester) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers away from oxidizing agents (e.g., peroxides) and strong acids to prevent decomposition.
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations can:

  • Optimize the molecule’s 3D geometry and electron density maps to identify reactive sites (e.g., carbonyl groups).
  • Calculate activation energies for ester hydrolysis or transesterification reactions under varying catalysts.
  • Validate results using experimental kinetic data (e.g., Arrhenius plots).
    Note: Structural data files (SDF/MOL) for simulations are available from computational chemistry databases .

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

  • Cross-validation : Compare NMR, MS, and IR data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook).
  • Isotopic labeling : Use 13C^{13}C-labeled precursors to track unexpected peaks in complex mixtures.
  • Collaborative analysis : Leverage multi-lab reproducibility studies to confirm ambiguous signals .

Q. What experimental designs are optimal for studying this compound’s biodegradation in environmental matrices?

  • Microcosm assays : Incubate the compound with soil/water samples under controlled aerobic/anaerobic conditions.
  • Analytical endpoints : Monitor degradation via LC-MS/MS (targeted analysis) and nontargeted metabolomics to identify intermediates.
  • Controls : Include abiotic controls (e.g., autoclaved samples) and reference compounds (e.g., malonate esters) .

Q. How can FAIR data principles be applied to this compound research to enhance reproducibility?

  • Metadata standards : Document synthesis conditions, instrument parameters, and raw data formats (e.g., JCAMP-DX for spectra).
  • Open repositories : Deposit datasets in platforms like Zenodo or Figshare with persistent identifiers (DOIs).
  • Interoperability : Use IUPAC nomenclature and SMILES strings (e.g., CCC(CCCCCCC(=O)OCCCC)OCCCC) for cross-platform compatibility .

Methodological Considerations

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Quality control (QC) : Establish acceptance criteria for intermediates (e.g., acid value <0.5 mg KOH/g).
  • Statistical design : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios .

Q. How can researchers validate this compound’s role in polymer plasticizer formulations?

  • Compatibilization tests : Measure glass transition temperature (TgT_g) reductions in PVC blends using DSC.
  • Migration assays : Accelerate aging at 70°C and quantify leaching via GC-MS.
  • Toxicity screening : Assess endocrine disruption potential using in vitro assays (e.g., ERα/ERβ binding) .

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